Rubranoside A

Description

Significance of Natural Products in Contemporary Chemical Biology and Pharmaceutical Sciences

Natural products, the vast array of chemical compounds produced by living organisms, have historically been a cornerstone of medicine and continue to be indispensable in modern drug discovery and chemical biology. researchgate.netitmedicalteam.plopenaccessjournals.com These molecules, synthesized by plants, microorganisms, and animals, possess immense structural diversity and chemical complexity, which has been honed by evolution to interact with biological targets. researchgate.netwikipedia.org This inherent bioactivity makes them a rich source of lead compounds for the development of new therapeutic agents. itmedicalteam.pl In pharmaceutical research, natural products and their derivatives have consistently contributed to the pharmacopoeia, particularly in the treatment of cancer and infectious diseases. researchgate.netwikipedia.org

The unique pharmacophores, stereochemistry, and metabolite-like properties of natural products provide a fertile ground for discovering novel molecular entities with diverse biological activities. researchgate.net They serve not only as drugs themselves but also as inspiration for the design and synthesis of new compounds. openaccessjournals.com Advances in analytical and computational technologies, such as high-throughput screening, genomics, and bioinformatics, have revolutionized the process of natural product research, enabling scientists to isolate, characterize, and evaluate the therapeutic potential of these complex molecules with greater speed and precision. researchgate.netitmedicalteam.pl

Overview of Diarylheptanoids as a Prominent Class of Plant Secondary Metabolites

Diarylheptanoids represent a significant class of plant secondary metabolites characterized by a core structure consisting of two aromatic rings linked by a seven-carbon (heptane) chain. mdpi.comwikipedia.orgresearchgate.net Also known as diphenylheptanoids, these compounds are found in a number of plant families, most notably Betulaceae (birch family) and Zingiberaceae (ginger family), but also in others such as Aceraceae, Myricaceae, and Juglandaceae. wikipedia.orgmdpi.com

This class is broadly divided into two main categories: linear diarylheptanoids and cyclic diarylheptanoids. wikipedia.orguni-regensburg.de The most widely recognized diarylheptanoid is curcumin (B1669340), a linear compound isolated from turmeric (Curcuma longa). wikipedia.org Cyclic diarylheptanoids are further classified based on their bridging patterns, such as meta,meta-bridged biphenyls and meta,para-bridged diphenyl ethers. researchgate.netmdpi.com These compounds are typically found in the bark, stems, and rhizomes of their source plants. mdpi.comuni-regensburg.de The diverse biological properties associated with diarylheptanoids, including antioxidant and anti-inflammatory activities, have made them a popular subject of phytochemical and pharmacological research. researchgate.net

Foundational Research and Current Academic Interest in Rubranoside A

This compound is a diarylheptanoid glycoside that has emerged as a compound of significant academic interest. It was first isolated from the bark of the red alder, Alnus rubra, a species within the Betulaceae family. researchgate.nettandfonline.com Subsequent research has identified this compound in other alder species, including Alnus firma, Alnus japonica, Alnus hirsuta, and Alnus glutinosa (black alder). nih.govnih.govchemfaces.comresearchgate.net

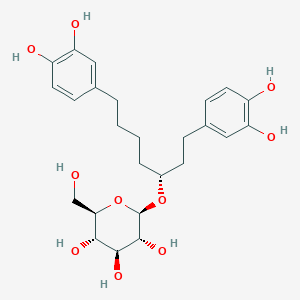

Structurally, this compound is a linear diarylheptanoid. naturalproducts.net Its aglycone (non-sugar) part is known as rubranol (B155101), which is characterized by a 1,7-bis-(3,4-dihydroxyphenyl)-heptane skeleton. researchgate.net The foundational research on this compound established its chemical structure and initial biological properties. researchgate.nettandfonline.com Current interest is driven by its potential pharmacological activities. Studies have demonstrated that this compound exhibits significant hepatoprotective effects in cell-based assays and possesses notable antioxidant and anti-inflammatory properties. nih.govnih.gov Furthermore, it has been investigated for its potential antiviral activity, specifically as an inhibitor of the SARS-CoV papain-like protease (PLpro). frontiersin.orgnih.gov This growing body of research highlights this compound as a promising natural product for further investigation in the fields of medicinal chemistry and pharmacology.

Chemical Profile of this compound

This table summarizes the key chemical identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(3R)-1,7-bis(3,4-dihydroxyphenyl)heptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | nih.gov |

| Molecular Formula | C₂₅H₃₄O₁₀ | nih.govcymitquimica.com |

| Molecular Weight | 494.53 g/mol | nih.govcymitquimica.com |

| CAS Number | 211126-58-8 | nih.gov |

| Chemical Class | Diarylheptanoid | nih.gov |

| Sub-Class | Linear Diarylheptanoid | naturalproducts.net |

| Natural Sources | Alnus rubra, Alnus firma, Alnus japonica, Alnus hirsuta, Alnus glutinosa | researchgate.netnih.govnih.govchemfaces.com |

Mentioned Chemical Compounds

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(3R)-1,7-bis(3,4-dihydroxyphenyl)heptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O10/c26-13-21-22(31)23(32)24(33)25(35-21)34-16(8-5-15-7-10-18(28)20(30)12-15)4-2-1-3-14-6-9-17(27)19(29)11-14/h6-7,9-12,16,21-33H,1-5,8,13H2/t16-,21-,22-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEDQFLRUJOXDX-SBOHWPTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCCC(CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCCC[C@H](CCC2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346958 | |

| Record name | Rubranoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211126-58-8 | |

| Record name | Rubranoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Isolation, and Chromatographic Characterization of Rubranoside a

Natural Occurrence and Botanical Sources of Rubranoside A

This compound has been identified primarily within various species of the genus Alnus, commonly known as alder. The presence of this compound is a significant chemotaxonomic marker for this group of plants. Research has confirmed its occurrence in several key alder species distributed across North America, Europe, and Asia. nih.govnih.gov

Specifically, this compound has been isolated from the Red Alder (Alnus rubra), a species native to western North America. nih.govresearchgate.net Its presence has also been reported in the Japanese Alder (Alnus japonica) and the Manchurian Alder (Alnus hirsuta), both found in East Asia. nih.govnih.gov Studies on European alder species have also indicated the presence of this compound. For instance, it has been identified in Grey Alder (Alnus incana) and is considered a potential chemotaxonomic marker to differentiate it from Black Alder (Alnus glutinosa). researchgate.netmdpi.com While some studies on Alnus glutinosa have detailed other diarylheptanoids, the presence of this compound has been specifically noted in comparative analyses with Alnus incana. mdpi.comnih.gov

The distribution of this compound across these species underscores the chemical diversity within the Alnus genus, where diarylheptanoids are among the dominant bioactive constituents. nih.gov

Table 1: Documented Occurrence of this compound in Selected Alnus Species

| Botanical Name | Common Name | This compound Presence | References |

|---|---|---|---|

| Alnus rubra | Red Alder | Confirmed | nih.govresearchgate.net |

| Alnus japonica | Japanese Alder | Confirmed | nih.govnih.gov |

| Alnus glutinosa | Black Alder / European Alder | Identified in comparative studies | mdpi.com |

| Alnus incana | Grey Alder / Speckled Alder | Confirmed | researchgate.netmdpi.com |

Scientific investigations have consistently identified the bark as the primary plant tissue for the isolation of this compound and other related diarylheptanoids. researchgate.netnih.gov The bark of alder trees serves as a rich reservoir of various secondary metabolites, which are believed to play a role in the plant's defense mechanisms. mdpi.com Studies focusing on the phytochemical composition of Alnus rubra, Alnus japonica, and Alnus incana have successfully used the bark as the starting material for extracting this compound. researchgate.netresearchgate.netresearchgate.net

Methodologies for Extraction and Isolation from Plant Biomass

The isolation of this compound from plant material is a multi-step process that involves initial solvent extraction followed by sophisticated purification techniques to yield the pure compound.

The initial step in isolating this compound involves the extraction of crude phytochemicals from the dried and powdered plant biomass, typically the bark. researchgate.net This process leverages solvents to dissolve and remove the target compounds from the solid plant matrix.

A common protocol begins with drying the plant material to a constant weight and milling it into a coarse powder to increase the surface area for solvent contact. uobabylon.edu.iq The powdered bark is often first subjected to an extraction with a nonpolar solvent, such as hexane, in a process known as defatting. This preliminary step removes lipids, waxes, and other nonpolar constituents that could interfere with subsequent purification. nih.gov

Following defatting, the plant material is extracted with a polar solvent. Methanol (B129727) or aqueous methanol solutions are frequently used due to their effectiveness in dissolving polar glycosides like this compound. researchgate.net The extraction can be performed at room temperature over several days or accelerated using methods like reflux. researchgate.netnih.gov After the extraction period, the mixture is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract. mdpi.comnih.gov

The crude extract obtained from solvent extraction is a complex mixture of numerous compounds. Therefore, further purification is necessary to isolate this compound. This is achieved through various chromatographic methods that separate molecules based on their physical and chemical properties, such as polarity, size, and affinity for the stationary phase.

Initial fractionation of the crude extract is often performed using column chromatography with stationary phases like silica (B1680970) gel or Sephadex LH-20. researchgate.net This step separates the extract into several fractions with decreasing complexity.

High-Performance Liquid Chromatography (HPLC) is a critical technique for the fine purification and final isolation of this compound from the enriched fractions. researchgate.net This method offers high resolution and sensitivity, allowing for the separation of structurally similar compounds. nih.gov

Reversed-phase HPLC, typically using a C18 column, is commonly employed. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is optimized by carefully controlling several parameters, including the composition of the mobile phase (often a gradient mixture of acetonitrile (B52724) or methanol and acidified water or a buffer like ammonium (B1175870) acetate), the flow rate, and the column temperature. researchgate.netnih.gov The compounds are detected as they elute from the column, usually with a UV-Vis detector. By collecting the fraction corresponding to the peak of this compound, the pure compound can be isolated for structural elucidation and further study. researchgate.net

Advanced Chromatographic Separation Techniques

Ultrahigh-Performance Liquid Chromatography (UHPLC) Approaches

Ultrahigh-Performance Liquid Chromatography (UHPLC) is a crucial technique for the analysis of complex mixtures of natural products, including extracts containing this compound. This high-resolution separation technique is often coupled with mass spectrometry (UHPLC-MS/MS) for comprehensive profiling of phenolic compounds in plant extracts. nih.govnih.gov In the analysis of Alnus extracts, UHPLC-MS/MS has been utilized to identify and differentiate various diarylheptanoids, including this compound. plazi.org The method's high efficiency and sensitivity allow for the detection and tentative identification of compounds based on their retention times and fragmentation patterns. nih.govnih.govplazi.org

Column Chromatography for Purification

Column chromatography is an essential purification technique used to isolate individual compounds from complex mixtures. orgchemboulder.com In the context of natural product chemistry, it is widely employed for the separation of constituents from plant extracts. researchgate.net For the isolation of this compound, column chromatography is a key step following initial extraction from the bark of Alnus species. researchgate.net

The process typically involves the use of a stationary phase, such as silica gel, packed into a column. orgchemboulder.comresearchgate.net The crude extract is loaded onto the column, and a mobile phase (a solvent or a mixture of solvents) is passed through it. orgchemboulder.com The separation is based on the differential adsorption of the compounds to the stationary phase. youtube.com By gradually increasing the polarity of the mobile phase, compounds are eluted from the column in order of increasing polarity. researchgate.net Fractions of the eluate are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the desired compound. orgchemboulder.com This process is repeated until a pure sample of this compound is obtained. researchgate.net

Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis (e.g., 1D and 2D NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the detailed stereochemical analysis of this compound. encyclopedia.pubscienceopen.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the connectivity of atoms and the spatial arrangement of the molecule. encyclopedia.pub

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound reveals the chemical shifts of all carbon atoms in the molecule. For the D-glucopyranosyl unit, characteristic signals appear at specific chemical shifts (δ in ppm), confirming its presence. researchgate.net

¹H NMR and 2D NMR Spectroscopy: ¹H NMR provides information about the protons in the molecule. 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the linkages between different parts of the molecule. For instance, HMBC correlations can confirm the connection between the heptane (B126788) chain and the glucose moiety. researchgate.net The large coupling constant of the anomeric proton in the ¹H NMR spectrum is indicative of a β-glycosidic linkage. researchgate.net

Table 1: ¹³C NMR Spectroscopic Data for the D-glucopyranosyl unit of this compound

| Carbon Atom | Chemical Shift (δ in ppm) |

|---|---|

| C-1''' | 103.2 |

| C-2''' | 75.3 |

| C-3''' | 78.2 |

| C-4''' | 71.7 |

| C-5''' | 77.8 |

| C-6''' | 62.8 |

Data obtained in CD₃OD. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., HR-ESI-MS, LC-MS, UHPLC-QTOF-MS/MS)

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and formula of a compound, as well as for gaining structural information through fragmentation analysis. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of this compound (C₂₅H₃₄O₁₀). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and UHPLC-QTOF-MS/MS: When coupled with liquid chromatography, mass spectrometry allows for the analysis of complex mixtures. plazi.org In the context of this compound, LC-MS/MS analysis of Alnus extracts can reveal characteristic fragmentation patterns. plazi.org For instance, a neutral loss of m/z 162.0525 is indicative of the loss of a hexose (B10828440) moiety, such as glucose. plazi.org This fragmentation pattern is a key piece of evidence in the identification of glycosidic compounds like this compound. plazi.org

Table 2: Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₃₄O₁₀ |

| Molecular Weight | 494.5 g/mol |

| Monoisotopic Mass | 494.21519728 Da |

Data from PubChem. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule. uobabylon.edu.iqitwreagents.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation. mrclab.com The IR spectrum of this compound would show characteristic absorption bands for hydroxyl (-OH) groups, aromatic rings (C=C stretching), and ether linkages (C-O stretching), which are all present in its structure. itwreagents.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions. uobabylon.edu.iqdrawellanalytical.com For compounds with aromatic rings and conjugated systems, like the diarylheptanoid structure of this compound, UV-Vis spectroscopy can provide information about the extent of conjugation. uobabylon.edu.iq

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light by a chiral molecule. wikipedia.org This technique is particularly useful for determining the absolute configuration of stereocenters in a molecule. nih.gov

For a molecule like this compound, which contains multiple chiral centers, CD spectroscopy can be used to establish the absolute stereochemistry. The resulting CD spectrum is a unique fingerprint of the molecule's three-dimensional structure. wikipedia.org By comparing the experimental CD spectrum with that of known compounds or with theoretical calculations, the absolute configuration of the stereocenters can be determined. nih.gov

Chemical Synthesis and Derivatization Strategies for Rubranoside a and Analogs

Retrosynthetic Analysis of the Rubranoside A Molecular Architecture

Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available starting materials. icj-e.orgwikipedia.org This process involves "disconnections" which are the reverse of known chemical reactions. ub.edu For this compound (1), the analysis begins by identifying the key structural features: a diarylheptanoid aglycone, known as rubranol (B155101) (5), linked to a glucose molecule via an O-glycosidic bond. naturalproducts.netresearchgate.net

A logical retrosynthetic strategy for this compound would involve two primary disconnections:

Glycosidic Bond Disconnection: The most apparent disconnection is the C-O glycosidic bond. This transform simplifies the target molecule into two key fragments: the protected aglycone, rubranol, which will act as the glycosyl acceptor (2), and a suitable glycosyl donor (3), such as a protected glucose derivative. This approach isolates the challenge of the complex diarylheptanoid synthesis from the stereochemically demanding glycosylation step. rsc.org

Diarylheptanoid Backbone Disconnection: The second stage focuses on the rubranol aglycone (2). The seven-carbon chain connecting the two aryl rings offers several points for disconnection. A convergent approach would break the structure into two smaller pieces, for example, via transformations like the Wittig reaction or Grignard reactions, to form the C-C bonds of the heptane (B126788) chain. This would lead to simpler aromatic precursors (4) and a C-unit synthon.

This retrosynthetic pathway breaks down the complex structure of this compound into manageable, simpler precursors, guiding the design of an efficient forward synthesis.

Total Synthesis Approaches for Complex Natural Products

Convergent synthesis is a highly favored strategy for complex molecules. numberanalytics.com It involves the independent synthesis of several key fragments of the target molecule, which are then combined in the later stages. lumenlearning.comrroij.com This approach offers several benefits over a linear route:

Flexibility: It allows for the late-stage combination of fragments, which is ideal for producing a library of analogs for structure-activity relationship (SAR) studies by coupling a common intermediate with various other fragments. numberanalytics.com

For a molecule like this compound, a convergent approach would involve synthesizing the rubranol aglycone and the glucose donor separately before coupling them.

Semi-synthesis, on the other hand, utilizes a readily available natural product as an advanced starting material. This can drastically reduce the number of synthetic steps required to reach the final target. For diarylheptanoids, if a structurally similar natural product is abundant, it could be chemically modified to produce this compound or its analogs. This is a powerful strategy in medicinal chemistry for generating derivatives of complex scaffolds. rroij.com

Modular synthesis is an extension of the convergent approach, specifically designed to generate libraries of analogous compounds. bvsalud.org The target molecule is viewed as being composed of interchangeable "modules." By preparing a variety of these modules, a multitude of final products can be assembled rapidly from a common set of intermediates. This strategy is exceptionally powerful for exploring the chemical space around a natural product scaffold to optimize its biological activity. nih.gov

A modular synthesis of this compound analogs could involve preparing various substituted aryl fragments and different sugar donors. These modules could then be combined in various combinations to produce a diverse library of diarylheptanoid glycosides, allowing for a thorough investigation of how structural changes affect function. For example, a transition metal-catalyzed multicomponent coupling strategy has been effectively used to create a series of curcumin-based diarylheptanoid analogs. nih.gov

Synthesis of this compound Derivatives and Related Diarylheptanoids

The synthesis of derivatives is crucial for SAR studies and drug development. For this compound, derivatization can occur at the aromatic rings, the heptane chain, or the sugar moiety. The synthesis of related diarylheptanoids provides a blueprint for how the aglycone of this compound could be modified.

Research has detailed the total synthesis of several cyclic and linear diarylheptanoids. For instance, the total synthesis of acerogenins E and K, which are cyclic diarylheptanoids, was achieved using a key intramolecular Suzuki reaction to form the macrocyclic skeleton. researchgate.net The synthesis of myricanol, another cyclic diarylheptanoid, has also been reported through strategies involving Suzuki-Miyaura coupling and ring-closing metathesis. researchgate.net

For linear diarylheptanoids, which are structurally more similar to the aglycone of this compound, synthetic efforts have focused on curcumin (B1669340) analogs and compounds like centrolobol. uni-regensburg.de These syntheses often employ classical carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Claisen-Schmidt condensations to construct the heptane chain between the two aryl rings. researchgate.net The synthesis of a library of derivatives can be achieved by using variously substituted aromatic aldehydes and ketones as starting materials. biomedpharmajournal.orgchemmethod.comuobaghdad.edu.iqderpharmachemica.com These established methods for assembling diarylheptanoid scaffolds are directly applicable to the synthesis of the rubranol aglycone and its derivatives.

Methodological Advancements in Glycoside Synthesis

The formation of the glycosidic bond is one of the most critical and challenging steps in the synthesis of this compound. rsc.org The goal is to control the stereochemistry at the anomeric center (the carbon of the sugar involved in the bond), to selectively form either the α- or β-glycoside with high yield. O-glycosides are common structural motifs in a vast number of natural products. benthamdirect.com Chemical glycosylation methods have matured into a sophisticated set of tools capable of providing significant quantities of pure glycosides and their analogs. nih.gov

Recent decades have seen significant advancements in glycosylation chemistry:

Glycosyl Donors: A variety of glycosyl donors have been developed to tune reactivity and selectivity. Commonly used donors include glycosyl halides, thioglycosides, and glycosyl trichloroacetimidates. The latter are particularly popular due to their high reactivity and often excellent stereoselectivity. frontiersin.org

Promoter Systems: The choice of promoter (activator) is critical. For thioglycosides, promoters like N-iodosuccinimide (NIS) are common. For trichloroacetimidates, Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are frequently used. frontiersin.org

Stereoselective Methods: Controlling the stereochemistry (α or β) of the glycosidic linkage is paramount. This is often achieved through the use of participating neighboring groups on the sugar donor (e.g., an ester at the C-2 position to favor the formation of a 1,2-trans-glycoside) or by carefully selecting the solvent and reaction conditions. rsc.org For instance, superbase-catalyzed methods have been developed for the α-stereoselective synthesis of O-glycosides from glycals. benthamdirect.com

These advanced methodologies provide synthetic chemists with a robust toolkit to tackle the stereoselective synthesis of the glycosidic bond in complex molecules like this compound.

Biological Activities and Structure Activity Relationship Sar Investigations of Rubranoside a

Antioxidant Activity Profile and Mechanisms

In Vitro Radical Scavenging Assays (e.g., DPPH, NBT Superoxide)

Rubranoside A, a diarylheptanoid glycoside, has been the subject of in vitro studies to determine its antioxidant potential through various radical scavenging assays. These assays are crucial in understanding the compound's ability to neutralize harmful free radicals, which are implicated in a multitude of disease processes.

One of the most common assays used to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The DPPH radical is a stable free radical that shows a characteristic absorption at 517 nm. When an antioxidant is present, it donates a hydrogen atom to the DPPH radical, leading to a reduction of the radical and a corresponding decrease in absorbance. This change is colorimetric, shifting from purple to yellow, and can be quantified to determine the scavenging capacity of the tested compound. Studies have shown that diarylheptanoids, the class of compounds to which this compound belongs, exhibit significant DPPH radical scavenging activity. researchgate.netmdpi.com

Another important assay is the nitroblue tetrazolium (NBT) superoxide (B77818) scavenging assay. This assay measures the ability of a compound to scavenge superoxide radicals (O₂⁻), which are produced in biological systems and can lead to the formation of more reactive species. In this assay, superoxide radicals reduce the yellow NBT to a blue formazan (B1609692) product, which can be measured spectrophotometrically. An antioxidant compound will compete with NBT for the superoxide radicals, thereby inhibiting the formation of formazan. Research on related compounds has demonstrated moderate to excellent NBT superoxide scavenging activities. researchgate.netresearchgate.net

The general consensus from these in vitro assays is that compounds like this compound possess notable antioxidant properties. The scavenging activities are often dose-dependent, meaning that as the concentration of the compound increases, so does its ability to neutralize free radicals. mdpi.com

| Compound | Assay | IC₅₀ (µM) | Positive Control | IC₅₀ of Control (µM) | Source |

|---|---|---|---|---|---|

| Hirsutanonol (B155113) | DPPH | 15.4 ± 0.8 | Ascorbic Acid | 9.8 ± 0.5 | researchgate.net |

| Hirsutenone | DPPH | 12.7 ± 0.6 | Ascorbic Acid | 9.8 ± 0.5 | researchgate.net |

| Rubranol (B155101) | DPPH | 10.2 ± 0.4 | Ascorbic Acid | 9.8 ± 0.5 | researchgate.net |

| Hirsutanonol | NBT Superoxide | 25.3 ± 1.2 | Allopurinol | 8.7 ± 0.4 | researchgate.net |

| Hirsutenone | NBT Superoxide | 18.9 ± 0.9 | Allopurinol | 8.7 ± 0.4 | researchgate.net |

| Rubranol | NBT Superoxide | 14.6 ± 0.7 | Allopurinol | 8.7 ± 0.4 | researchgate.net |

Inhibition of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production

Beyond direct radical scavenging, the antioxidant activity of this compound also involves the inhibition of cellular production of reactive oxygen species (ROS) and nitric oxide (NO). While ROS and NO are essential for various physiological processes, their overproduction can lead to oxidative stress and cellular damage. nih.govfrontiersin.org

ROS are a group of highly reactive molecules derived from oxygen, including superoxide anions, hydroxyl radicals, and hydrogen peroxide. frontiersin.org Cellular models are often used to investigate the effect of compounds on ROS production. For instance, cells can be stimulated with agents like lipopolysaccharide (LPS) to induce ROS generation, and the ability of a compound to counteract this effect is then measured. frontiersin.org Studies on related phenolic compounds have shown that they can effectively reduce intracellular ROS levels. mdpi.com The inhibition of ROS production is a key mechanism by which antioxidants protect cells from damage. nih.govmedcraveonline.com

Nitric oxide is another molecule that, in excess, contributes to oxidative and nitrosative stress. nih.gov The production of NO is catalyzed by nitric oxide synthases (NOS). In inflammatory conditions, the inducible form of NOS (iNOS) is often upregulated, leading to a surge in NO production. researchgate.net The inhibitory effect of compounds on NO production is typically assessed in macrophage cell lines, such as RAW 264.7, stimulated with LPS. researchgate.netfrontiersin.org Research has demonstrated that diarylheptanoids can significantly inhibit NO production in these cellular models. researchgate.net This inhibition is often dose-dependent and is a crucial aspect of their anti-inflammatory and antioxidant effects.

| Compound | IC₅₀ (µM) | Positive Control | IC₅₀ of Control (µM) | Source |

|---|---|---|---|---|

| Hirsutanonol | 18.2 ± 0.9 | L-NMMA | 12.5 ± 0.6 | researchgate.net |

| Hirsutenone | 15.1 ± 0.7 | L-NMMA | 12.5 ± 0.6 | researchgate.net |

| Rubranol | 13.8 ± 0.6 | L-NMMA | 12.5 ± 0.6 | researchgate.net |

Cellular Antioxidant Defense Modulation

In addition to directly scavenging radicals and inhibiting their production, some compounds can bolster the cell's own antioxidant defense systems. centralasianstudies.orgompj.org This involves the upregulation of endogenous antioxidant enzymes, which play a critical role in maintaining redox homeostasis. medcraveonline.com

The primary antioxidant enzymes in the body include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). medcraveonline.comompj.org SOD catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. nih.gov CAT then facilitates the decomposition of hydrogen peroxide into water and oxygen. medcraveonline.com GPx also works to reduce hydrogen peroxide and organic hydroperoxides. medcraveonline.com

Anti-Inflammatory Effects and Molecular Targets

Assessment in Cellular Models of Inflammation

The anti-inflammatory properties of this compound and related compounds are often evaluated using in vitro cellular models of inflammation. A commonly used model involves the use of macrophages, such as the RAW 264.7 cell line, which are key players in the inflammatory response. frontiersin.org

Inflammation can be induced in these cells by stimulating them with bacterial lipopolysaccharide (LPS). frontiersin.org LPS triggers a cascade of inflammatory events, including the production of pro-inflammatory mediators and cytokines. The ability of a compound to mitigate these inflammatory responses is then assessed. This can involve measuring the viability of cells to ensure the compound is not cytotoxic, and then quantifying the levels of various inflammatory markers. mdpi.com

Studies on diarylheptanoids and other phenolic compounds have consistently demonstrated their anti-inflammatory potential in such cellular models. researchgate.netdntb.gov.ua They have been shown to reduce the inflammatory response triggered by LPS, indicating their potential as anti-inflammatory agents.

Modulation of Inflammatory Mediators and Cytokines

A key aspect of the anti-inflammatory effect of this compound is its ability to modulate the production of inflammatory mediators and cytokines. nih.govafricanhealthsciences.org As mentioned previously, the inhibition of NO production is a significant anti-inflammatory mechanism. researchgate.net In addition to NO, other important inflammatory mediators include prostaglandins, which are synthesized via the cyclooxygenase (COX) pathway.

Furthermore, inflammation is characterized by the release of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.net These cytokines play a central role in orchestrating the inflammatory response. The ability of a compound to suppress the production of these cytokines is a strong indicator of its anti-inflammatory activity.

Research on related compounds has shown that they can effectively inhibit the expression and release of these pro-inflammatory cytokines in LPS-stimulated macrophages. researchgate.net This modulation of inflammatory mediators and cytokines is a critical component of the biological activity of this compound and highlights its therapeutic potential in inflammatory conditions.

Inhibition of NF-κB Pathways

This compound has demonstrated potential in modulating the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and immunity. The activation of NF-κB typically involves the degradation of its inhibitor, IκBα. nih.govnih.gov Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. nih.govfrontiersin.org This process liberates NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes. nih.gov

Research suggests that certain compounds can interfere with this pathway at multiple levels. nih.gov Some natural products, for instance, have been shown to directly inhibit the DNA-binding activity of NF-κB. nih.gov Others can prevent the translocation of NF-κB from the cytoplasm to the nucleus without affecting the phosphorylation and degradation of IκBα. nih.gov Studies on various compounds have shown that they can block the degradation of IκBα, thus keeping NF-κB inactive in the cytoplasm. frontiersin.orgresearchgate.net For example, some flavonoids have been observed to inhibit lipopolysaccharide (LPS)-induced IκBα degradation. researchgate.net This inhibition of IκBα degradation is a key mechanism for suppressing NF-κB activation and the subsequent inflammatory response. frontiersin.org The ability of this compound to interfere with the NF-κB pathway highlights its potential as an anti-inflammatory agent.

Antiviral Properties and Mechanisms of Action

This compound has been identified as a potential inhibitor of viral proteases, which are crucial enzymes for viral replication. phcogj.com Specifically, its activity against papain-like protease (PLpro) and 3C-like protease (3CLpro) of coronaviruses has been a subject of interest. nih.govcore.ac.ukbvsalud.org These proteases are responsible for cleaving the viral polyproteins into functional non-structural proteins, a critical step in the viral life cycle. nih.govalatorax.org

Research has shown that several natural compounds, including diarylheptanoids like this compound, exhibit inhibitory effects against SARS-CoV PLpro. phcogj.com In one study, this compound demonstrated a significant dose-dependent inhibitory effect on this enzyme. phcogj.com The structural similarities between the proteases of different coronaviruses, such as SARS-CoV and SARS-CoV-2, suggest that inhibitors of one may be effective against the other. nih.gov Computational studies, such as molecular docking, have been employed to screen and identify potential inhibitors of these proteases from natural product libraries. nih.govnih.gov These in silico approaches help in predicting the binding affinity and interaction of compounds with the active sites of the proteases. nih.govnih.gov

Table 2: Potential Natural Product Inhibitors of SARS-CoV Proteases

| Compound | Target Protease |

| This compound | PLpro |

| Amentoflavone | PLpro, 3CLpro |

| Savinin | PLpro, 3CLpro |

| Psoralidin | PLpro, 3CLpro |

| Hirsutenone | PLpro, 3CLpro |

| Papyriflavonol A | PLpro, 3CLpro |

| This table is based on a compilation of natural products with inhibitory effects on SARS-CoV proteins. nih.gov |

This compound has been investigated for its ability to inhibit the formation of advanced glycation end products (AGEs). e-fas.org AGEs are a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. frontiersin.orgmdpi.com The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. frontiersin.orgmdpi.com

The formation of AGEs can be induced by reactive dicarbonyl compounds like methylglyoxal (B44143) (MGO). e-fas.orgmdpi.com MGO is a byproduct of glycolysis and its accumulation can lead to increased AGE formation and cellular damage. mdpi.comresearchgate.net Research has shown that certain natural compounds can inhibit the formation of AGEs. frontiersin.org For instance, hot water extracts of Loliolus beka meat have been shown to prohibit MGO-induced AGE formation in human umbilical vein endothelial cells. e-fas.org These extracts were also found to reduce the expression of the receptor for AGEs (RAGE), which mediates many of the detrimental effects of AGEs. e-fas.orgmdpi.com While direct studies on this compound's effect on AGEs are emerging, the antiglycation potential of related natural products suggests a promising area of investigation. frontiersin.org

Table 3: Effects of Loliolus beka Meat Hot Water Extract (LBM-HWE) on AGEs

| Condition | AGE Formation | RAGE mRNA Expression |

| Control | Baseline | Baseline |

| MGO-treated | Increased (2.5-fold) | Significantly Induced |

| LBM-HWE + MGO | Prohibited | Reduced |

| This table is based on data from a study on the effects of Loliolus beka meat hot water extract on methylglyoxal-induced advanced glycation end products formation. e-fas.org |

Genetic Protective Effects

The capacity of a chemical compound to protect genetic material from damage is a critical area of study in pharmacology and toxicology. Genoprotective agents can mitigate the harmful effects of mutagens and carcinogens, thereby preventing the initiation of cellular processes that can lead to disease.

Protection Against DNA Damage and Chromosome Aberrations

DNA, the blueprint of life, is under constant threat from various endogenous and exogenous agents that can cause damage. journalmeddbu.com Such damage, if not properly repaired, can lead to mutations and chromosomal aberrations, which are alterations in the normal structure or number of chromosomes. rerf.or.jpfrontiersin.org These aberrations are hallmarks of genomic instability and are implicated in numerous diseases. nih.gov

This compound, a diarylheptanoid isolated from the bark of Alnus glutinosa, has been investigated for its chemoprotective effects. researchgate.net Studies have evaluated its ability to protect human lymphocyte DNA from damage. researchgate.net As part of a broader analysis of fourteen diarylheptanoids, this compound was shown to be involved in decreasing DNA damage in these human cells. researchgate.net

Evaluation via Cytokinesis-Block Micronucleus (CBMN) Assay

The Cytokinesis-Block Micronucleus (CBMN) assay is a standardized and sensitive cytogenetic technique used to assess DNA damage. ursi.orgnih.gov This method specifically measures chromosome breakage and loss by scoring small, extranuclear bodies called micronuclei in cells that have completed one round of nuclear division but have been blocked from undergoing cellular division (cytokinesis). ursi.orgmdpi.com The frequency of these micronuclei serves as a reliable biomarker for chromosome damage. hirosaki-u.ac.jp

The genoprotective potential of this compound was quantified using the CBMN assay on peripheral human lymphocytes. researchgate.netthieme-connect.com This in vitro analysis is a cornerstone for evaluating the ability of compounds to prevent chromosome aberrations. semanticscholar.org In a study evaluating various diarylheptanoids from Alnus glutinosa, this compound was among the compounds tested, and the frequency of micronuclei was used as the endpoint to determine the level of protection against DNA damage. researchgate.net While other related compounds like hirsutanonol showed a more pronounced effect, the inclusion of this compound in these assays confirms its role as a subject of genoprotective research. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. ic.ac.ukmdpi.com By identifying key structural components, known as pharmacophores, SAR studies guide the design of more potent and selective therapeutic agents. patsnap.com

Identification of Pharmacophores and Essential Structural Features for Biological Activity

The core structure of this compound belongs to the diarylheptanoid class, which is characterized by a 1,7-diphenylheptane (B14701375) skeleton. nih.gov This structural framework is considered the primary pharmacophore for the biological activities observed within this class. The essential features include the two aromatic phenyl rings connected by a seven-carbon aliphatic chain. The specific arrangement and substitution on this scaffold are critical in defining the compound's interaction with biological targets.

Influence of Glycosidic Linkages and Aglycone Modification on Potency

This compound is a glycoside, meaning it has a sugar molecule attached to its diarylheptanoid core (the aglycone). The presence and nature of this glycosidic linkage can significantly impact potency. It is a general observation in natural product chemistry that the aglycone form of a compound often exhibits superior biological activity compared to its glycosylated counterpart. researchgate.net

In the context of the genoprotective effects studied in Alnus glutinosa diarylheptanoids, the non-glycosylated compound hirsutanonol demonstrated a particularly strong protective effect, reducing the frequency of micronuclei by 63.6% at a concentration of 1 µg/mL. researchgate.net This contrasts with the effects of glycosylated compounds from the same study, suggesting that the presence of the sugar moiety, as seen in this compound, may modulate (and in this case, potentially lessen) the potency of the genoprotective activity compared to the aglycone. The modification of the core structure by a sugar can influence properties such as cell membrane permeability and interaction with target enzymes or receptors.

Role of Hydroxyl and Phenyl Substitutions in Efficacy

The efficacy of a diarylheptanoid is heavily influenced by the substitution patterns on its phenyl rings, particularly the number and position of hydroxyl (-OH) groups. phcogrev.com These groups can act as hydrogen bond donors and acceptors and are crucial for antioxidant activity, which is often linked to genoprotection.

When comparing the structures of the fourteen diarylheptanoids isolated from Alnus glutinosa, variations in the hydroxylation of the phenyl rings correlate with differences in chemoprotective activity. researchgate.net For instance, oregonin (B3271705) and hirsutanonol, which exhibited potent activity in the CBMN assay, possess specific catechol (3,4-dihydroxy) and 4-hydroxyphenyl groups. researchgate.net The specific configuration and presence of these hydroxyl groups on the dual phenyl rings of the heptane (B126788) chain are determining factors for the efficacy of the compound's ability to protect DNA from damage. The analysis suggests that a higher degree of hydroxylation or specific positioning of these groups can enhance the protective effects.

Future Research Directions and Translational Perspectives

Deeper Mechanistic Elucidation of Biological Activities

Initial research has indicated that Rubranoside A, like other diarylheptanoids, possesses antioxidant and anti-inflammatory properties. nih.govphcogrev.com However, the precise molecular mechanisms underlying these activities are not yet fully understood. Future studies should aim to move beyond general observations to a more detailed mechanistic understanding.

For its antioxidant activity, research could investigate whether this compound directly scavenges reactive oxygen species (ROS) or if it modulates endogenous antioxidant enzyme systems. xiahepublishing.comresearchgate.net Studies could explore its effect on the expression and activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). xiahepublishing.commdpi.comnih.gov Furthermore, its impact on cellular signaling pathways sensitive to redox state, like the Keap1/Nrf2/ARE pathway, which regulates the expression of numerous antioxidant genes, warrants investigation. mdpi.comaginganddisease.orgnih.gov

Regarding its anti-inflammatory effects, it is known that some diarylheptanoids can inhibit the production of nitric oxide (NO), a pro-inflammatory mediator. researchgate.net Future research should delve into the specific signaling cascades affected by this compound. This could include investigating its influence on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response. mdpi.commdpi.comnih.gov

Discovery of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of diarylheptanoids is generally understood to originate from the phenylpropanoid and polyketide pathways. However, the specific enzymatic steps leading to the formation of this compound are largely uncharacterized. The core structure, rubranol (B155101), is a key intermediate. semanticscholar.org A crucial step in the biosynthesis of this compound is the glycosylation of this aglycone.

Future research should focus on identifying the specific glycosyltransferases (GTs) responsible for attaching a glucose moiety to the rubranol backbone. genome.jpsigmaaldrich.comuzh.ch This could be achieved through a combination of transcriptomics and proteomics of Alnus species known to produce this compound, followed by heterologous expression and characterization of candidate GT enzymes. nih.govmdpi.com Understanding these enzymes and their substrate specificity is fundamental for potential biotechnological production of this compound and its analogs.

Development of Chemoenzymatic and Biocatalytic Synthesis Routes

Currently, there is a lack of published methods for the chemical or enzymatic synthesis of this compound. Developing such methods is a critical step towards enabling more detailed biological studies and potential therapeutic applications, as it would provide a reliable and scalable source of the pure compound.

Chemoenzymatic synthesis offers a promising approach, combining the efficiency of chemical synthesis for the aglycone backbone with the high selectivity of enzymatic glycosylation. acs.orgnih.govnih.govlu.semdpi.com Future research could focus on the chemical synthesis of the rubranol aglycone, followed by an enzymatic step using a suitable glycosyltransferase to attach the glucose unit. This would bypass the challenges of isolating the compound from natural sources, which often yields low quantities.

Biocatalytic routes, potentially using engineered microorganisms that express the necessary biosynthetic genes from Alnus species, could also be explored for a more sustainable and scalable production process. rsc.org

Advanced Analytical Methodologies for Quantitative and Qualitative Analysis

The analysis of this compound in plant extracts has primarily been achieved using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). nih.govoup.combg.ac.rsscite.aimdpi.com These techniques are powerful for both identifying and quantifying the compound.

Future research in this area could focus on the development and validation of more refined analytical methods according to international guidelines (e.g., ICH). nih.govoup.com This would involve optimizing extraction protocols from various plant matrices and establishing robust, validated quantitative methods for accurate determination of this compound content. koreamed.orgnih.govnih.govwaters.comrsc.orgdndi.org Such methods are essential for quality control of herbal preparations, chemotaxonomic studies, and pharmacokinetic investigations. Furthermore, the development of high-throughput screening methods could accelerate the analysis of large numbers of samples for natural product discovery and breeding programs.

Rational Design and Synthesis of Optimized Analogs with Enhanced Biological Profiles

The natural structure of this compound serves as a starting point for the development of new molecules with potentially improved biological activities. To date, there is no published research on the rational design and synthesis of this compound analogs. This represents a significant and promising area for future investigation.

Future work could involve computational modeling and structure-activity relationship (SAR) studies to identify key structural features of this compound that are crucial for its biological effects. Based on these insights, a library of analogs could be synthesized with modifications to the aromatic rings, the heptane (B126788) chain, or the glycosidic moiety. These new compounds would then be screened for enhanced antioxidant, anti-inflammatory, or other biological activities. The goal would be to develop novel compounds with improved potency, selectivity, and pharmacokinetic properties.

Applications in Specialized Academic Fields

This compound already has established applications in certain academic fields, and there is potential for this to expand.

Phytochemistry: this compound is a known phytochemical marker for several Alnus species, including A. rubra and A. glutinosa. nih.govoregonstate.eduresearchgate.netresearchgate.net Further phytochemical studies on a wider range of Alnus and other Betulaceae species could reveal new sources of this compound and other related diarylheptanoids, contributing to our understanding of the chemical diversity of this plant family.

Chemotaxonomy: The presence and relative abundance of this compound and other diarylheptanoids have been successfully used as chemotaxonomic markers to differentiate between closely related Alnus species, such as A. glutinosa and A. incana, and to identify potential hybrids. bg.ac.rsscite.aimdpi.com Future research could expand this approach to a broader range of species within the Betulaceae family to resolve taxonomic uncertainties and understand evolutionary relationships.

Natural Product Discovery: The discovery of this compound itself is a testament to the value of exploring the chemical constituents of plants. oregonstate.eduresearchgate.net Continued investigation of Alnus species and other plants may lead to the discovery of novel diarylheptanoids and other natural products with unique structures and biological activities.

Q & A

Q. What omics-based approaches can identify this compound’s off-target effects in complex biological systems?

- Methodological Answer: Integrate proteomics (SILAC) and metabolomics (LC-HRMS) to map systemic changes. Pair with network pharmacology models to predict off-target interactions. Validate hits using orthogonal assays (e.g., thermal shift assays for protein binding) .

Guidelines for Data Presentation

- Tables : Include retention times, spectral peaks, and bioactivity metrics with standard deviations. Use Roman numerals for table labels (e.g., Table I) .

- Figures : Provide high-resolution chromatograms, crystallographic data (CCDC numbers), and dose-response curves. Ensure color accessibility for readers with visual impairments .

- Supplementary Materials : Archive raw spectra, simulation trajectories, and assay protocols in FAIR-aligned repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.